L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
Description
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a linear heptapeptide composed of seven amino acids: proline (Pro), leucine (Leu), tryptophan (Trp), proline (Pro), serine (Ser), tyrosine (Tyr), and tryptophan (Trp). Its structure features multiple proline residues, which are known to induce conformational rigidity and influence secondary structures such as β-turns or loops .
Properties
CAS No. |
915146-78-0 |
|---|---|
Molecular Formula |
C50H61N9O10 |
Molecular Weight |
948.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C50H61N9O10/c1-28(2)21-38(54-44(62)37-13-7-19-51-37)45(63)56-40(23-30-25-52-35-11-5-3-9-33(30)35)49(67)59-20-8-14-43(59)48(66)58-42(27-60)47(65)55-39(22-29-15-17-32(61)18-16-29)46(64)57-41(50(68)69)24-31-26-53-36-12-6-4-10-34(31)36/h3-6,9-12,15-18,25-26,28,37-43,51-53,60-61H,7-8,13-14,19-24,27H2,1-2H3,(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,68,69)/t37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
BFTCQMMRMRXHTB-NKUVHBIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@@H]7CCCN7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C7CCCN7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves multiple steps, including the reaction of tert-butyl azidoformate with tryptophan and subsequent reactions with 2,4,6-trimethoxybenzenesulfonyl chloride to form the tryptophan side chain. The side chains are then coupled, followed by reactions with ethylamine and subsequent hydrolysis or hydrogenation to remove protecting groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan and tyrosine residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. These modifications can enhance or reduce the compound’s potency and efficacy in various applications .
Scientific Research Applications
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with GnRH receptors, leading to the inhibition of gonadotropin secretion. This results in the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound. The molecular targets include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the pathways involved are related to the regulation of gonadal steroid levels .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan with Analogues
Biological Activity
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide composed of several amino acids. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in neurobiology and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its metabolic functions, interactions with neurotransmitter systems, and potential clinical implications.
Molecular Formula
The molecular formula of this compound is .
Structural Characteristics
This peptide consists of multiple proline and tryptophan residues, which are known to influence protein folding and stability. The presence of tryptophan is particularly significant due to its role in serotonin synthesis and modulation of mood-related pathways.
Role in Protein Synthesis
L-Tryptophan, a key component of this peptide, plays a vital role in protein synthesis. It is one of the essential amino acids that serve as building blocks for proteins. Due to its low availability compared to other amino acids, it acts as a rate-limiting factor in protein synthesis .
Neurotransmitter Synthesis
L-Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, cognition, and behavior. The conversion of L-tryptophan to serotonin involves several enzymatic steps:
- Hydroxylation : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase.
- Decarboxylation : 5-HTP is then decarboxylated to serotonin by aromatic amino acid decarboxylase.
This pathway highlights the importance of L-Tryptophan in modulating serotonin levels in the brain, which has implications for mood disorders .
Metabolic Functions
The compound also participates in other metabolic pathways:
- Kynurenine Pathway : L-Tryptophan can be metabolized via the kynurenine pathway, leading to the production of neuroactive metabolites that influence brain function and immune response .
- Influence on Other Neurotransmitters : Research indicates that L-Tryptophan influences the synthesis of dopamine and norepinephrine, further illustrating its broad impact on neurotransmitter dynamics .
Clinical Applications
- Mood Disorders : Several studies have explored the efficacy of L-Tryptophan supplementation in treating depression and anxiety disorders. For instance, a clinical trial demonstrated that patients receiving L-Tryptophan experienced significant improvements in mood compared to those on placebo .
- Serotonin Depletion Studies : Research involving dietary manipulations to lower serum tryptophan levels has shown corresponding decreases in brain serotonin levels, affecting mood and cognitive functions .
Table: Summary of Key Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Mood Disorders | L-Tryptophan supplementation improved mood in depressed patients. |
| Study 2 | Serotonin Depletion | Lower serum tryptophan correlated with decreased brain serotonin levels. |
| Study 3 | Kynurenine Pathway | Increased kynurenine metabolites linked to neuroinflammation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
